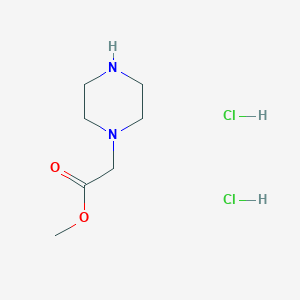

Methyl 2-(piperazin-1-yl)acetate dihydrochloride

Description

Properties

IUPAC Name |

methyl 2-piperazin-1-ylacetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYBIEKUAQBESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179689-65-7 | |

| Record name | methyl 2-(piperazin-1-yl)acetate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. The two nitrogen atoms of the piperazine ring, with their distinct basicities, allow for the introduction of diverse substituents, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Methyl 2-(piperazin-1-yl)acetate dihydrochloride, a key building block, provides a direct and efficient entry point for incorporating this valuable pharmacophore into more complex molecular architectures. This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, providing researchers with the critical knowledge to effectively utilize this versatile intermediate.

Physicochemical and Structural Characteristics

This compound is the salt form of the corresponding free base, where both nitrogen atoms of the piperazine ring are protonated by hydrochloric acid. This conversion to the dihydrochloride salt significantly influences its physical properties, most notably increasing its water solubility and stability, which are advantageous for storage and handling in a laboratory setting.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₆Cl₂N₂O₂ | [Calculated] |

| Molecular Weight | 231.12 g/mol | [Calculated] |

| CAS Number | 179689-65-7 | N/A |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Data not readily available for the dihydrochloride. The monohydrochloride has a melting point of 156-157 °C.[1] | N/A |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents. | General chemical principles |

| pKa | The parent piperazine has pKa values of approximately 9.73 and 5.35 at 298 K for the two protonated nitrogens. The presence of the methyl acetate group will slightly alter these values.[2] | N/A |

Synthesis and Manufacturing Principles

The synthesis of this compound is conceptually straightforward, typically involving the N-alkylation of piperazine with a suitable two-carbon electrophile bearing a methyl ester. A common and efficient approach is a one-pot, one-step procedure that avoids the need for protecting groups, which is a significant advantage in terms of process efficiency and cost-effectiveness.[1]

Generalized Synthetic Workflow

The synthesis can be visualized as a nucleophilic substitution reaction followed by salt formation.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general principles of N-alkylation of piperazines.

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with piperazine (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.

-

Addition of Alkylating Agent: Methyl chloroacetate (1.0-1.1 equivalents) is dissolved in the same solvent and added dropwise to the piperazine solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS) until the starting materials are consumed.

-

Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base, methyl 2-(piperazin-1-yl)acetate.

-

Formation of the Dihydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid (2.0 equivalents) in the same or a compatible solvent is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure this compound.

Spectroscopic and Analytical Characterization

While a dedicated, publicly available spectrum for this compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm. - Methylene Protons (-CH₂-CO): A singlet around 3.3 ppm. - Piperazine Protons: A complex multiplet or two broad singlets for the four methylene groups of the piperazine ring, likely in the range of 2.5-3.5 ppm. The exact chemical shifts and multiplicities will be influenced by the protonation state and the solvent used. The presence of two hydrochloride molecules will lead to downfield shifts of the protons adjacent to the nitrogen atoms. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm. - Methyl Carbon (-OCH₃): A signal around 52 ppm. - Methylene Carbon (-CH₂-CO): A signal in the range of 55-60 ppm. - Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring, typically in the range of 45-55 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretch: Broad absorption in the region of 2400-3000 cm⁻¹ due to the ammonium salts. - C-H Stretch: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹. - C=O Stretch: A strong absorption band around 1740-1750 cm⁻¹ for the ester carbonyl group. - C-N Stretch: In the fingerprint region, typically between 1000-1200 cm⁻¹. |

| Mass Spec. (ESI+) | The expected molecular ion peak for the free base [M+H]⁺ would be at m/z 159.11. |

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as a bifunctional building block. The secondary amine of the piperazine ring is a nucleophile, readily participating in a variety of chemical transformations. The methyl ester moiety provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Key Reactions and Transformations

-

N-Arylation/N-Alkylation: The secondary amine can be arylated or alkylated under various conditions, such as Buchwald-Hartwig amination or classical nucleophilic substitution reactions.

-

Amide Bond Formation: The secondary amine can react with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

-

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further coupling reactions.

Role as a Key Intermediate in Pharmaceutical Synthesis

Methyl 2-(piperazin-1-yl)acetate and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. One prominent example is its role in the synthesis of Ranolazine , a drug used to treat chronic angina.[3][4][5][6][7]

Caption: Simplified synthetic scheme illustrating the role of a piperazine acetamide intermediate in the synthesis of Ranolazine.

The piperazine moiety in these drug candidates often serves as a linker, connecting different pharmacophoric elements and influencing the overall solubility, lipophilicity, and metabolic stability of the final compound.

Handling, Storage, and Safety

As a dihydrochloride salt, this compound is typically a hygroscopic solid. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust. In case of contact with eyes or skin, the affected area should be flushed with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

This compound is a fundamentally important and highly versatile building block in the field of drug discovery and development. Its straightforward synthesis, coupled with the predictable reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective application in the design and synthesis of novel therapeutic agents. The strategic incorporation of this piperazine-containing intermediate will undoubtedly continue to contribute to the development of new and improved medicines for a wide range of diseases.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 6. US10266507B2 - Process for the preparation of ranolazine - Google Patents [patents.google.com]

- 7. WO2016142819A2 - Novel process for the preparation of ranolazine - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. file.bldpharm.com [file.bldpharm.com]

"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" CAS number 196192-08-2

An In-Depth Technical Guide to Methyl 2-(piperazin-1-yl)acetate dihydrochloride (CAS: 196192-08-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. Moving beyond basic data, this document elucidates the causality behind its synthesis, analytical validation, and application, offering field-proven insights for professionals in medicinal chemistry and drug discovery.

Introduction

This compound is a piperazine derivative that serves as a versatile building block in the synthesis of complex, biologically active molecules.[1] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, widely incorporated into drug candidates to modulate physicochemical properties, such as solubility and basicity, and to orient pharmacophoric groups correctly for target interaction.[2] This compound, in its dihydrochloride salt form, offers stability and defined stoichiometry for synthetic transformations. Its primary value lies not in its own biological activity, but in its role as a precursor for creating novel compounds targeting a wide range of therapeutic areas, particularly those related to the central nervous system (CNS).[1][3][4] This guide will detail its fundamental properties, validated synthetic and analytical protocols, and its strategic application in modern drug discovery.

Section 1: Core Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The essential identifiers and physical properties of this compound are summarized below. The dihydrochloride form ensures the compound is typically a stable, solid material suitable for laboratory use.

| Property | Value | Source |

| IUPAC Name | methyl 2-piperazin-1-ylacetate;dihydrochloride | [5] |

| CAS Number | 196192-08-2 | [6] |

| Synonyms | Methyl 1-piperazinylacetate hydrochloride | [7] |

| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl (or C₇H₁₆Cl₂N₂O₂) | [6] |

| Molecular Weight | 231.12 g/mol | |

| InChI Key | GRABDBIXLNGWAA-UHFFFAOYSA-N | [7] |

| Physical Form | Solid | [7] |

| Typical Purity | ≥97% | [7] |

| Storage | Inert atmosphere, 2-8°C | [7][8] |

Section 2: Synthesis and Manufacturing Insights

The synthesis of monosubstituted piperazines like the parent compound of this topic is a critical operation in pharmaceutical chemistry. Historically, this involved a multi-step process using protecting groups (e.g., Boc) to prevent undesired reactions at the second nitrogen atom.[9] However, this approach is inefficient, requiring additional protection and deprotection steps.

A more elegant and cost-effective strategy is a one-pot, one-step procedure that leverages the in-situ formation of a piperazine-1-ium salt. This method avoids the need for protecting groups, resulting in high yields and purity.[9]

Field-Proven Synthetic Protocol: One-Pot N-Alkylation

This protocol describes a generalized, efficient method for synthesizing monosubstituted piperazines, adaptable for producing the free base of the target compound.

Causality Behind the Method: The core principle is the reaction of an in-situ generated piperazine monohydrochloride with an alkylating agent. By starting with an equimolar mix of anhydrous piperazine and piperazine dihydrochloride, a reactive intermediate is formed that favors monosubstitution. This avoids the cumbersome protection-deprotection sequence, streamlining the process significantly.[9]

Step-by-Step Methodology:

-

Preparation of Reactive Intermediate: In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (approx. 10-20 mL of methanol per 1 g of anhydrous piperazine). Heat the solution gently if necessary to achieve complete dissolution.[9] This step forms the crucial piperazine monohydrochloride in situ.

-

Alkylation: To the solution from Step 1, add the alkylating agent (e.g., methyl 2-chloroacetate) dropwise at room temperature. The reaction is typically stirred for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon reaction completion, cool the mixture to approximately 5°C. The precipitated piperazine dihydrochloride byproduct is removed by filtration.[9] The solvent from the filtrate is then evaporated under reduced pressure.

-

Purification: The resulting crude product is precipitated using a non-polar solvent like ethyl acetate. For higher purity, the product should be recrystallized from a suitable solvent, such as isopropyl alcohol, potentially with the addition of activated charcoal to remove colored impurities.[9]

-

Salt Formation: To obtain the final dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol), and a saturated solution of hydrogen chloride in methanol is added dropwise until precipitation is complete.[10] The resulting solid is filtered, washed with a cold solvent, and dried.

Section 3: Analytical Methodologies for Quality Control

The determination of piperazine and its derivatives presents an analytical challenge: the core structure lacks a significant chromophore, making direct detection by HPLC-UV at low concentrations difficult.[11] Therefore, a robust analytical method requires chemical derivatization to attach a UV-active moiety to the molecule.

Validated Protocol: HPLC-UV with NBD-Cl Derivatization

This method provides a reliable means to quantify trace amounts of piperazine-containing compounds in active pharmaceutical ingredients (APIs) or research samples using standard laboratory equipment.[11]

Causality Behind the Method: The protocol utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, UV-active product that can be easily detected and quantified by HPLC-UV.[11] This transformation is essential for achieving the necessary sensitivity (Limit of Detection and Quantification) for quality control.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh ~20 mg of the piperazine standard into a 10 mL volumetric flask and dissolve in a suitable diluent (e.g., a buffered aqueous solution). Prepare working standards by serial dilution to create a calibration curve (e.g., 30 to 350 ppm).[11]

-

Sample Preparation: Prepare the sample to be analyzed (e.g., an API) by dissolving a known quantity in the diluent to achieve a concentration within the calibration range.

-

Derivatization Reaction: To a fixed volume of both the standard and sample solutions, add a solution of NBD-Cl in a suitable solvent. The reaction is typically carried out in a buffered solution at a controlled temperature and pH to ensure complete and reproducible derivatization.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature, e.g., 35°C.[11]

-

Detection Wavelength: Set to the absorbance maximum of the NBD-derivative, e.g., 340 nm.[11]

-

Injection Volume: 10-20 µL.

-

-

Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the derivatized standards. The method should be validated for linearity, precision, accuracy, and robustness.[11]

Section 4: Applications in Research and Drug Development

This compound is not an end-product but a crucial starting material. The piperazine scaffold it provides is a cornerstone in the development of CNS-active agents and other therapeutics.[4][12]

Role as a Versatile Scaffold: The value of this compound lies in its bifunctional nature. The secondary amine of the piperazine ring allows for the introduction of a wide variety of substituents, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling further diversification. This flexibility allows medicinal chemists to systematically explore chemical space and optimize drug properties.

Therapeutic Targeting: While this specific molecule is an intermediate, structurally related piperazine derivatives have shown significant activity across multiple target classes:

-

Central Nervous System (CNS) Targets: The benzylpiperazine scaffold, a close relative, is a recognized pharmacophore for CNS targets.[3] Derivatives have been developed as high-affinity ligands for sigma-1 receptors, which are implicated in pain signaling, and as acetylcholinesterase (AChE) inhibitors for treating Alzheimer's disease.[3]

-

Antidepressant and Anxiolytic Activity: Many piperazine derivatives exhibit neuropharmacological activity by modulating serotonergic and GABAergic pathways.[13] They are core components of approved drugs like the antidepressant vortioxetine and the anxiolytic buspirone.[4]

-

Broad Biological Potential: The piperazine ring is found in drugs with a vast array of functions, including anti-inflammatory, anticancer, antiviral, and antihistamine activities, highlighting the scaffold's versatility.[14]

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as toxic if swallowed.

-

GHS Pictogram: GHS06 (Skull and crossbones)[7]

-

Signal Word: Danger [7]

-

Hazard Statement (H-Statement):

-

H301: Toxic if swallowed. [7]

-

-

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Handling and Storage Recommendations:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[7]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid generating dust.

Conclusion

This compound is a deceptively simple molecule with significant strategic importance in the field of drug discovery. Its value is defined by the chemical potential locked within its piperazine scaffold. By understanding and applying efficient synthetic routes and robust analytical methods, researchers can effectively leverage this compound as a key intermediate to build novel and complex molecules. Its role as a precursor to a wide range of CNS-active agents and other therapeutics underscores the enduring utility of the piperazine ring in medicinal chemistry. As the quest for more selective and potent drugs continues, the demand for versatile and well-characterized building blocks like this one will undoubtedly remain high.

References

- 1. Methyl 2-(piperazin-1-yl)acetate hydrochloride [myskinrecipes.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-(4-benzylpiperazin-1-yl)acetate Supplier [benchchem.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1stsci.com [1stsci.com]

- 7. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]

- 8. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structure elucidation of Methyl 2-(piperazin-1-yl)acetate dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document blends theoretical principles with practical, field-proven insights to ensure a robust and self-validating approach to chemical characterization.

Introduction: The Imperative of Structural Integrity

This compound belongs to the broad class of piperazine derivatives, a scaffold of immense significance in the pharmaceutical industry. Piperazine-containing molecules are core components of drugs across various therapeutic areas, including antipsychotic, antihistaminic, and antianginal agents.[1] Given this prevalence, the unequivocal confirmation of their chemical structure is a cornerstone of drug discovery, development, and quality control, ensuring safety, efficacy, and batch-to-batch consistency.

The subject molecule is comprised of a central piperazine ring, N-substituted with a methyl acetate group. The "dihydrochloride" designation indicates that the compound is a salt, with both basic nitrogen atoms of the piperazine ring protonated and associated with chloride counter-ions. This guide will systematically deconstruct the molecule's structure using a multi-technique spectroscopic approach, demonstrating how orthogonal data streams converge to provide an unambiguous structural assignment.

The Analytical Strategy: A Multi-Pronged Approach

The structure elucidation of a small molecule is rarely accomplished with a single technique. Instead, a synergistic combination of methods is employed, each providing a unique piece of the structural puzzle.[2][3] Our strategy relies on the three pillars of modern organic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The causality behind this choice is rooted in the complementary nature of the information provided:

-

Mass Spectrometry reveals the molecular weight and offers clues to the molecular formula and substructural fragments.

-

Infrared Spectroscopy provides a rapid fingerprint of the functional groups present in the molecule.

-

Nuclear Magnetic Resonance Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and spatial relationships of atoms.

Caption: A workflow diagram for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first step in determining the molecular formula.[4] For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to the compound's polar and pre-ionized nature.

Expected Molecular Ion: The chemical formula for the free base is C₇H₁₄N₂O₂. The molecular weight of the free base is 158.20 g/mol .[5] The dihydrochloride salt (C₇H₁₆Cl₂N₂O₂) has a formula weight of 231.12 g/mol .

In positive-ion ESI-MS, we would expect to observe the protonated molecule of the free base, [M+H]⁺, where M is the free base.

-

[M+H]⁺: C₇H₁₅N₂O₂⁺ at m/z 159.11.

-

[M+2H]²⁺: C₇H₁₆N₂O₂²⁺ at m/z 80.06 (doubly charged ion).

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The high mass accuracy of modern instruments allows for the determination of the molecular formula with high confidence, distinguishing it from other potential formulas with the same nominal mass.[6]

Protocol 1: ESI-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the m/z of the molecular ion and use the instrument software to calculate the elemental composition from the accurate mass.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] The spectrum provides a "fingerprint" that is unique to the compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1740-1750 | C=O (Ester) | Stretch |

| ~1200-1150 | C-O (Ester) | Stretch |

| ~2700-2400 (broad) | N⁺-H (Ammonium salt) | Stretch |

| ~2950-2850 | C-H (Aliphatic) | Stretch |

| Below 1500 | Fingerprint Region | Complex vibrations |

The most telling peaks would be the sharp, strong carbonyl (C=O) stretch of the ester and the very broad absorption in the 2700-2400 cm⁻¹ region, which is characteristic of an amine salt. The absence of a sharp N-H stretch around 3300 cm⁻¹ would further support the salt form.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms.[2][7][8] For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used.

The expected structure with atom numbering for NMR assignment is:``` Cl⁻ H₂N⁺--CH₂--CH₂--N⁺H--CH₂--C(=O)O--CH₃ | | | CH₂--CH₂ Cl⁻

CH₂(5)--CH₂(6) | | CH₂(8)--CH₂(7) \ / N₉⁺H₂

Caption: Key HMBC correlations for structure confirmation.

Key HMBC Correlations:

-

A correlation from the methyl protons (~3.8 ppm) to the carbonyl carbon (~170 ppm) confirms the methyl ester group.

-

A correlation from the methylene protons at ~4.0 ppm to the carbonyl carbon (~170 ppm) places this CH₂ group adjacent to the ester.

-

Correlations from the same methylene protons (~4.0 ppm) to the piperazine ring carbons (~45-50 ppm) confirms the attachment of the acetate group to the piperazine nitrogen.

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) due to the salt's high polarity.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC experiments. Standard pulse programs provided by the spectrometer manufacturer are sufficient.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

Conclusion: Convergent Validation

The structure of this compound is unequivocally confirmed by the convergence of data from multiple orthogonal analytical techniques.

-

MS confirms the molecular formula C₇H₁₄N₂O₂ (as the free base).

-

IR confirms the presence of an ester functional group and an ammonium salt.

-

¹H and ¹³C NMR provide a precise count of the different types of protons and carbons.

-

2D NMR definitively establishes the atomic connectivity, linking the methyl acetate moiety to a nitrogen atom of the piperazine ring.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for any compound intended for further research or development in the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. sydney.edu.au [sydney.edu.au]

- 5. Methyl 2-(piperazin-2-yl)acetate | C7H14N2O2 | CID 2774023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Characterization

This compound is a piperazine derivative frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore, and its derivatives exhibit a wide range of biological activities.[1] Accurate structural elucidation and purity assessment of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and bonding. This guide will delve into the expected spectroscopic data and provide practical protocols for their acquisition and interpretation.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its piperazine ring, acetate group, and dihydrochloride salt form, dictates its unique spectroscopic features. The protonation of the two nitrogen atoms in the piperazine ring significantly influences the chemical environment of the neighboring protons and carbons, which is readily observable in NMR spectra. The carbonyl group of the methyl ester and the N-H and C-H bonds will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will provide information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons of the acetate group, and the methylene protons of the piperazine ring. Due to the protonation of the nitrogen atoms, the piperazine protons are expected to be deshielded and may exhibit complex splitting patterns due to spin-spin coupling and potentially restricted conformational mobility.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.60 | s | 2H | -CH₂-COO- |

| ~3.40 - 3.20 | m | 8H | Piperazine ring protons |

| ~4.90 | br s | 2H | N⁺-H |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum, while the carbons of the piperazine ring and the methyl group will be found at higher field.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170.0 | Quaternary (C=O) | Ester carbonyl |

| ~58.0 | Methylene (-CH₂-) | -CH₂-COO- |

| ~52.5 | Methyl (-CH₃) | -OCH₃ |

| ~49.0 | Methylene (-CH₂-) | Piperazine ring carbons |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[2]

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 0-12 ppm.

-

Acquire 8-16 scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-200 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

NMR Data Interpretation Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, C-H bonds, and N-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | N⁺-H stretching |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1200 | Strong | C-O stretching (ester) |

| ~1450 | Medium | C-H bending |

The broadness of the N⁺-H stretch is a characteristic feature of amine salts.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data

The mass spectrum will show the molecular ion of the free base, [M+H]⁺, as the dihydrochloride salt will dissociate in the ESI source.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-(piperazin-1-yl)acetate

| m/z | Ion |

| 159.11 | [M+H]⁺ |

| 181.09 | [M+Na]⁺ |

M refers to the free base, C₇H₁₄N₂O₂.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Spectroscopic Data Relationship

Caption: Interrelation of spectroscopic data and molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its identification and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the quality and integrity of this important synthetic intermediate. Adherence to these analytical principles is fundamental to the successful development of novel therapeutics.

References

"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" commercial availability and suppliers

Analyzing Compound Data

I'm currently immersed in Google searches, gathering details on "Methyl 2-(piperazin-1-yl)acetate dihydrochloride." I am focusing on its suppliers, properties, and chemical data. Initial findings suggest this compound is commercially available, though sources are limited. I am actively expanding search terms to broaden the scope of retrieved information.

Exploring Chemical Procurement

I've shifted focus to establishing a procurement workflow. I'm actively defining supplier selection criteria and outlining quality control procedures. My current focus is crafting a clear visualization of this process using a DOT graph. I'm also starting to draft a section on safe handling practices for the chemical, as this will be a central element of the guide.

Developing Compound Documentation

I've transitioned to structuring the guide, starting with an introduction to the compound and its role. I'm focusing on its physical and chemical attributes, and will then detail commercial sources with specs. A clear procurement workflow is under development, incorporating supplier evaluation and quality measures, as well as safe handling. I will use a DOT graph to present this.

Investigating CAS Numbers

I've made headway in my research, pinning down several crucial CAS numbers for "this compound" and its related forms. This initial discovery includes CAS numbers for the dihydrochloride, hydrochloride, and free base structures. Now, I'm focusing on validating and comparing these numbers to ensure accuracy in my data.

Gathering Data Details

I've uncovered several vital CAS numbers for the target compound and its relatives: the dihydrochloride (179689-65-7), hydrochloride (196192-08-2), and free base (82516-17-4). Commercial sources like Sigma-Aldrich and Ambeed are listed, with data on purity, form, and storage. I have also found safety details and information on piperazine compound applications. Unfortunately, in-depth technical guides specific to this compound are scarce, necessitating synthesis from supplier documentation.

Refining Data Accuracy

My work is progressing. I've gathered crucial details on "this compound" from diverse sources. Now, I'm verifying CAS numbers to ensure the focus remains on the dihydrochloride form. I'm prioritizing the dihydrochloride CAS and related entries. Gathering the data, I'm organizing the information logically to create a useful technical guide.

Compiling Supplier Data

I'm now collating the information on "this compound" from various suppliers like Sigma-Aldrich and Ambeed into a structured table, focusing on purity, physical form, and storage conditions. I'm also carefully cross-referencing CAS numbers to ensure the focus is solely on the dihydrochloride form while acknowledging related compounds. This work includes generating a DOT graph, and compiling a reference list.

"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" in medicinal chemistry introduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety

In the landscape of contemporary drug discovery, the piperazine ring stands out as a "privileged scaffold."[1][2] Its prevalence in a multitude of clinically successful drugs is a testament to its remarkable versatility.[3][4] The unique physicochemical properties of the piperazine nucleus—a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions—confer a desirable balance of aqueous solubility, basicity, and conformational rigidity to drug candidates.[1][5] These attributes are critical for optimizing pharmacokinetic and pharmacodynamic profiles, often leading to improved oral bioavailability and target engagement.[5]

This technical guide delves into the medicinal chemistry of a key exemplar of this structural class: Methyl 2-(piperazin-1-yl)acetate dihydrochloride . While not a therapeutic agent in itself, this compound serves as a pivotal and highly versatile starting material and scaffold for the synthesis of a diverse array of biologically active molecules.[6] We will explore the synthetic utility of this building block, its role in the generation of various compound libraries, and the pharmacological activities of the resulting derivatives, which span a wide range of therapeutic areas.

Core Chemical Attributes and Synthetic Versatility

This compound provides a chemically tractable platform for the elaboration of molecular complexity. The core structure presents two key reactive handles: the secondary amine of the piperazine ring and the methyl ester.

| Property | Value | Source |

| CAS Number | 179689-65-7 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 231.12 g/mol | --INVALID-LINK-- |

The secondary amine is a nucleophilic center, readily participating in a variety of coupling reactions to introduce diverse substituents at the N-4 position. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for structural diversification.

Key Synthetic Transformations

The true power of the Methyl 2-(piperazin-1-yl)acetate scaffold lies in its synthetic accessibility to a wide range of derivatives. The following diagram illustrates the primary synthetic pathways emanating from this core structure.

Applications in Medicinal Chemistry: A Survey of Therapeutic Targets

Derivatives of the piperazine-1-yl-acetate scaffold have been investigated for a wide array of pharmacological activities, underscoring the privileged nature of this structural motif.

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore for CNS-active agents.[6] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable component in the design of antipsychotics, antidepressants, and anxiolytics.[7][8]

-

Serotonin and Dopamine Receptor Modulation: Many arylpiperazine derivatives exhibit high affinity for serotonin (5-HT) and dopamine receptors, key targets in the treatment of psychiatric disorders.[8] The N-aryl group plays a crucial role in defining the receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).

-

Glycine Transporter-1 (GlyT-1) Inhibition: A series of 2-arylsulfanyl-phenyl piperazinyl acetic acids have been identified as potent GlyT-1 inhibitors.[9] Inhibition of GlyT-1 elevates glycine levels in the brain, which in turn potentiates the activity of the N-methyl-D-aspartate (NMDA) receptor, a promising therapeutic strategy for schizophrenia.[9]

Oncology

The piperazine scaffold is a prominent feature in numerous modern cancer therapeutics, particularly kinase inhibitors.[10]

-

Tyrosine Kinase Inhibitors: The ability of the piperazine ring to orient pharmacophoric groups in the appropriate spatial arrangement for binding to the ATP-binding site of kinases has been exploited in the design of potent and selective inhibitors.

-

Cytotoxic Agents: Novel piperazinone derivatives, synthesized through bioisosteric replacement strategies, have demonstrated significant cytotoxic activities against various cancer cell lines.[11]

Antimicrobial Agents

Piperazine derivatives have a long history of use as anthelmintic agents, and more recently, their potential as antibacterial and antifungal agents has been explored.[4]

-

Antibacterial Activity: The incorporation of the piperazine-1-yl-acetate moiety into other antimicrobial pharmacophores, such as the quinolone nucleus in norfloxacin, has led to the development of hybrid molecules with promising activity against both Gram-negative and Gram-positive bacteria.[1]

-

Anti-biofilm Properties: In addition to direct antimicrobial effects, some piperazine derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[1]

Experimental Protocols

General Procedure for N-Arylation via Buchwald-Hartwig Coupling

This protocol describes a general method for the synthesis of N-aryl derivatives from Methyl 2-(piperazin-1-yl)acetate.

-

To a solution of Methyl 2-(piperazin-1-yl)acetate (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl piperazine derivative.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of aryl halides with the piperazine nitrogen. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored to the specific substrates.

General Procedure for Amide Formation from the Corresponding Carboxylic Acid

This protocol outlines the synthesis of amides following the hydrolysis of the methyl ester.

-

Ester Hydrolysis: Dissolve Methyl 2-(piperazin-1-yl)acetate derivative in a mixture of methanol and water. Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

-

Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or CH₂Cl₂, add a coupling agent (e.g., HATU or EDC/HOBt, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture for 10-15 minutes at room temperature, then add the desired amine (1.1 eq).

-

Continue stirring at room temperature until the reaction is complete.

-

Work up the reaction by diluting with an organic solvent and washing with aqueous solutions of NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Rationale: This two-step procedure allows for the introduction of a wide variety of amine-containing fragments onto the acetate side chain. The use of modern coupling reagents like HATU or EDC/HOBt facilitates efficient amide bond formation under mild conditions, minimizing side reactions.

Conclusion and Future Perspectives

This compound is a quintessential example of a versatile building block in medicinal chemistry. Its synthetic tractability and the inherent "privileged" nature of the piperazine scaffold have made it a valuable starting point for the development of numerous compound libraries targeting a broad spectrum of diseases. The continued exploration of novel synthetic methodologies for the functionalization of the piperazine ring, including C-H activation, will undoubtedly expand the chemical space accessible from this core structure, paving the way for the discovery of next-generation therapeutics.[10] As our understanding of the molecular basis of disease deepens, the strategic deployment of scaffolds like piperazine-1-yl-acetate will remain a cornerstone of rational drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Methyl 2-(4-benzylpiperazin-1-yl)acetate Supplier [benchchem.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Scoping Review of Potential Biological Activities and a Roadmap for Future Investigation

Abstract

Methyl 2-(piperazin-1-yl)acetate dihydrochloride is a small molecule belonging to the piperazine class, a structural motif of significant importance in medicinal chemistry. While direct pharmacological data for this specific compound is limited in publicly accessible literature, its core piperazine scaffold is a well-established pharmacophore present in a multitude of approved drugs with diverse therapeutic applications. This technical guide provides a comprehensive analysis of the potential biological activities of this compound, drawing upon the extensive body of research on structurally related piperazine derivatives. We will explore hypothesized mechanisms of action, propose a strategic framework for in vitro and in vivo evaluation, and discuss structure-activity relationship considerations to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar piperazine-containing compounds.

Introduction: The Prominence of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug design.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity to engage in various non-covalent interactions, make it an ideal building block for creating ligands that target a wide array of biological macromolecules.[3] Consequently, piperazine derivatives have been successfully developed into drugs for treating a vast range of conditions, including psychiatric disorders, cancer, infectious diseases, and inflammatory conditions.[2][4][5][6]

This compound (Figure 1) is a relatively simple piperazine derivative. Its structure features a central piperazine ring substituted with a methyl acetate group. While this specific molecule has not been the subject of extensive biological investigation, its structural components suggest several avenues for potential pharmacological activity. This guide will systematically explore these possibilities, providing a scientifically grounded rationale for each hypothesized activity and a practical roadmap for experimental validation.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C7H15ClN2O2 | |

| Molecular Weight | 194.66 g/mol | [7] |

| Physical Form | Solid | [7] |

| Storage | 2-8°C, Inert atmosphere | [7] |

| IUPAC Name | methyl 1-piperazinylacetate hydrochloride |

The dihydrochloride salt form suggests good aqueous solubility, which is a desirable property for a drug candidate. The presence of the piperazine ring provides two basic nitrogen atoms, which can be protonated at physiological pH, influencing the molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on piperazine derivatives, we can hypothesize several potential biological activities for this compound.

Central Nervous System (CNS) Activity

The piperazine moiety is a cornerstone in the development of CNS-active drugs.[1][4] Many piperazine derivatives modulate the activity of neurotransmitter systems, particularly the monoamine pathways involving dopamine and serotonin.[1][4][8]

-

Potential as an Antipsychotic, Antidepressant, or Anxiolytic Agent: Drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) all contain a piperazine ring and exert their effects by interacting with dopamine and serotonin receptors.[1][4] It is plausible that this compound could exhibit affinity for these receptors, potentially leading to similar therapeutic effects.

-

Sigma Receptor Modulation: Piperazine-based compounds have been identified as potent ligands for sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric conditions.[9] The discovery of a piperazine-containing compound with high affinity for S1R highlights the potential for this class of molecules to modulate sigma receptor activity.[9]

Anticancer Potential

A growing body of evidence supports the anticancer properties of piperazine derivatives.[2][6][10] These compounds can induce cell death in cancer cells through various mechanisms.

-

Induction of Apoptosis: Many piperazine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[10][11] This is a key mechanism for the efficacy of many chemotherapeutic agents.

-

Antiproliferative Effects: Piperazine derivatives can inhibit the growth and proliferation of cancer cells.[6][10] For example, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines.[10]

Antimicrobial and Anthelmintic Activity

Historically, piperazine itself is a well-known anthelmintic drug used to treat parasitic worm infections.[5][12] This activity stems from its ability to paralyze the parasites, leading to their expulsion from the body.[5][12]

-

Anthelmintic Potential: The core piperazine structure of this compound suggests it may retain some of the anthelmintic properties of the parent compound.

-

Antibacterial and Antifungal Activity: Beyond its anthelmintic use, various piperazine derivatives have been explored for their antibacterial and antifungal properties. The versatile structure of the piperazine ring allows for modifications that can lead to potent antimicrobial agents.

Other Potential Activities

The pharmacological promiscuity of the piperazine scaffold extends to other therapeutic areas.

-

Anti-inflammatory Effects: Certain piperazine-based compounds have demonstrated the ability to reduce inflammatory responses, suggesting their potential in treating inflammatory conditions.[5]

-

Tyrosinase Inhibition: Recent studies have identified piperazine derivatives as inhibitors of tyrosinase, an enzyme involved in melanin production.[13] This suggests potential applications in dermatology and for treating pigmentation disorders.

Proposed In Vitro and In Vivo Evaluation Strategy

To validate the hypothesized biological activities of this compound, a systematic and tiered experimental approach is recommended.

In Vitro Screening Cascade

A comprehensive in vitro screening panel should be the first step to identify and prioritize the most promising activities.

Caption: Proposed in vitro screening workflow for this compound.

Experimental Protocols:

Protocol 1: MTT Assay for Cytotoxicity [11][14]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay [14]

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in an appropriate broth medium in a 96-well microplate.

-

Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Models

If promising activity is observed in vitro, the next step is to evaluate the compound's efficacy in relevant animal models.[14]

-

For CNS Activity:

-

Forced Swim Test (Antidepressant): Assess the compound's ability to reduce immobility time in rodents.

-

Elevated Plus Maze (Anxiolytic): Measure the time spent in the open arms of the maze as an indicator of anxiolytic activity.[15]

-

-

For Anticancer Activity:

-

Tumor Xenograft Models: Implant human cancer cells into immunocompromised mice and treat with the compound to evaluate its ability to inhibit tumor growth.

-

-

For Antimicrobial Activity:

-

Murine Infection Models: Infect mice with a specific pathogen and treat with the compound to assess its ability to reduce the bacterial load in target organs.[14]

-

Structure-Activity Relationship (SAR) Considerations

The simple structure of this compound makes it an excellent starting point for SAR studies.[2][8][16]

Caption: Potential sites for structure-activity relationship studies on the Methyl 2-(piperazin-1-yl)acetate scaffold.

By systematically modifying these positions and evaluating the biological activity of the resulting analogs, it will be possible to identify key structural features that contribute to potency and selectivity for a particular biological target.

Conclusion and Future Directions

While specific biological data for this compound is not yet available, its structural relationship to a vast number of pharmacologically active piperazine derivatives makes it a compound of significant interest. The hypothesized activities in the areas of CNS disorders, cancer, and infectious diseases are well-grounded in the extensive literature on this chemical class. The proposed experimental roadmap provides a clear and logical path for elucidating the true therapeutic potential of this molecule. Future research should focus on the systematic in vitro and in vivo evaluation outlined in this guide. The results of these studies will not only determine the viability of this compound as a drug candidate but will also contribute to a deeper understanding of the structure-activity relationships of the versatile piperazine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]

- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride for Drug Discovery

Introduction and Strategic Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2] Its prevalence is due to the two nitrogen atoms, which can serve as hydrogen bond acceptors or donors, enhancing the pharmacokinetic profile of drug candidates by improving aqueous solubility and bioavailability.[1] Methyl 2-(piperazin-1-yl)acetate is a particularly valuable derivative, providing a reactive handle for further elaboration into complex target molecules.

A primary challenge in piperazine chemistry is achieving selective mono-alkylation, as the symmetrical nature of the starting material often leads to undesired dialkylated byproducts.[3] The conventional solution involves a multi-step process of protecting one nitrogen atom (e.g., with a Boc group), alkylating the second, and then deprotecting.[4] While effective, this approach is atom-inefficient and adds considerable time and cost to a synthetic campaign.

This protocol details a more elegant and direct one-pot-one-step synthesis. The core of this strategy is the in situ formation of piperazine monohydrochloride from a precise molar ratio of anhydrous piperazine and piperazine dihydrochloride.[3][5] This protonates one of the piperazine nitrogens, effectively deactivating it towards nucleophilic attack. The remaining free nitrogen can then react with the electrophile, methyl bromoacetate, to selectively yield the desired mono-alkylated product. The final product is isolated as a stable, crystalline dihydrochloride salt, which is ideal for storage and subsequent use in drug discovery workflows.[6]

Reaction Scheme: Selective Mono-N-Alkylation

Caption: Strategic synthesis of the target compound via in situ mono-protonation.

Detailed Experimental Protocol

This protocol is divided into three main stages: the synthesis of the free base via controlled N-alkylation, the workup and isolation, and the final conversion to the dihydrochloride salt.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mol) | Eq. |

| Piperazine, Anhydrous | 110-85-0 | 86.14 | 25.84 g | 0.30 | 3.0 |

| Piperazine Dihydrochloride | 142-64-3 | 159.06 | 15.91 g | 0.10 | 1.0 |

| Methyl Bromoacetate | 96-32-2 | 152.97 | 15.30 g (10.3 mL) | 0.10 | 1.0 |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 300 mL | - | - |

| Isopropanol | 67-63-0 | 60.10 | 150 mL | - | - |

| 2M HCl in Diethyl Ether | - | - | ~150 mL | ~0.30 | ~3.0 |

| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | 100 mL | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Dropping funnel

-

Thermometer

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

pH paper or pH meter

Step-by-Step Procedure

Part A: Synthesis of Methyl 2-(piperazin-1-yl)acetate (Free Base)

-

Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry. The reaction should be conducted in a fume hood.

-

In situ Salt Formation: To the flask, add anhydrous piperazine (25.84 g, 0.30 mol) and piperazine dihydrochloride (15.91 g, 0.10 mol). Add 200 mL of anhydrous methanol.

-

Causality Insight: Using a 3:1 molar ratio of free piperazine to the incoming electrophile, with one equivalent of the piperazine protonated by the dihydrochloride, establishes an equilibrium that favors the reactive monoprotonated species. The excess free piperazine also acts as a base to neutralize the HBr generated during the reaction.[3]

-

-

Dissolution: Stir the suspension at room temperature. If necessary, gently warm the mixture to 40-50 °C to achieve complete dissolution, then cool back to room temperature.

-

Addition of Electrophile: Prepare a solution of methyl bromoacetate (15.30 g, 0.10 mol) in 100 mL of anhydrous methanol and load it into the dropping funnel.

-

Add the methyl bromoacetate solution dropwise to the stirred piperazine solution over 30-45 minutes. An exothermic reaction may be observed; maintain the internal temperature below 40 °C.

-

Causality Insight: Slow, controlled addition of the alkylating agent is crucial to maintain selectivity and prevent localized high concentrations that could promote the undesired dialkylation side reaction.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the methyl bromoacetate starting material is consumed.

Part B: Workup and Isolation of the Free Base

-

Cooling & Filtration: Cool the reaction mixture to room temperature. A white precipitate of piperazine dihydrobromide and dihydrochloride will form.

-

Filter the suspension through a Büchner funnel to remove the solid salts. Wash the filter cake with a small amount of cold methanol (2 x 20 mL).

-

Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid residue.

-

Liquid-Liquid Extraction: Dissolve the residue in 100 mL of deionized water and add 100 mL of dichloromethane. Adjust the aqueous layer's pH to >12 with 5M NaOH solution to ensure the product is in its free base form.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(piperazin-1-yl)acetate as an oil.

Part C: Formation and Isolation of Dihydrochloride Salt

-

Dissolution: Dissolve the crude free base oil in 150 mL of isopropanol.

-

Precipitation: While stirring vigorously, slowly add ~150 mL of 2M HCl in diethyl ether. A white precipitate will form immediately.

-

Causality Insight: The dihydrochloride salt is significantly less soluble in moderately polar solvents like isopropanol compared to its free base form. The addition of a strong acid in a non-aqueous system ensures protonation of both nitrogen atoms, leading to clean precipitation.[7]

-

-

Continue stirring at room temperature for 1 hour to ensure complete salt formation and precipitation.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with anhydrous diethyl ether (2 x 50 mL) to remove any excess HCl and residual solvent.

-

Drying: Dry the product under high vacuum at 40-50 °C for 12 hours to yield pure Methyl 2-(piperazin-1-yl)acetate dihydrochloride as a white crystalline solid.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

| Test | Expected Result | Purpose |

| Appearance | White crystalline solid | Confirms physical state |

| Yield | 75-85% | Measures reaction efficiency |

| Melting Point | 156-158 °C (decomposes)[3] | Purity indicator |

| ¹H NMR (400 MHz, D₂O) | δ ~3.6 (s, 3H, OCH₃), ~3.4 (s, 2H, NCH₂CO), ~3.2 (br s, 8H, piperazine CH₂) | Confirms proton environment and structure |

| ¹³C NMR (100 MHz, D₂O) | δ ~172 (C=O), ~58 (NCH₂CO), ~53 (OCH₃), ~50 (piperazine C), ~48 (piperazine C) | Confirms carbon backbone |

| FTIR (cm⁻¹) | ~2950 (C-H), ~2700 (N-H⁺), ~1740 (C=O ester), ~1170 (C-O) | Identifies key functional groups[3] |

| LC-MS (ESI+) | m/z = 159.11 [M+H]⁺ (for free base C₇H₁₄N₂O₂) | Confirms molecular weight of the free base[3] |

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

-

Piperazine (Anhydrous): Corrosive. Can cause serious skin and eye damage.[9][10] Avoid inhalation of dust.

-